Cyclohexane-1,1-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQADNCHXSEGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150139 | |
| Record name | Cyclohexane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-08-8 | |
| Record name | Cyclohexane-1,1-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-CYCLOHEXANEDICARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANE-1,1-DICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4CNN75YH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Pathways of Cyclohexane 1,1 Dicarboxylic Acid
Oxidation of Cyclohexanecarboxylic Acid Derivatives
The synthesis of dicarboxylic acids can be achieved through the oxidation of corresponding monocarboxylic acid derivatives. While direct oxidation of cyclohexanecarboxylic acid to cyclohexane-1,1-dicarboxylic acid is not a commonly detailed pathway in the provided search results, the general principle of oxidizing cyclohexane (B81311) derivatives to dicarboxylic acids is well-established. For instance, the oxidation of cyclohexanol (B46403) and cyclohexanone (B45756) mixtures, known as KA oil, is a key step in the industrial production of adipic acid. d-nb.info This process suggests that oxidative cleavage of the cyclohexane ring is a more common outcome than geminal dicarboxylation.
Another related synthesis involves the carboxylation of cyclohexanol using formic acid in the presence of sulfuric acid, which primarily yields cyclohexanecarboxylic acid. orgsyn.org Further oxidation of such derivatives would be necessary to introduce the second carboxyl group.
Reaction of Cyclohexene (B86901) with Chloroform (B151607) and Sodium Hydroxide (B78521)
Information regarding the direct synthesis of this compound from the reaction of cyclohexene with chloroform and sodium hydroxide is not explicitly available in the provided search results. However, the reaction of alkenes with chloroform and a strong base is characteristic of dihalocarbene addition to the double bond, which would lead to a dichlorocyclopropane derivative. Subsequent hydrolysis and oxidation would be required to form a dicarboxylic acid, and this would likely result in a ring-opened product or a cyclopropane (B1198618) dicarboxylic acid rather than the target compound.
A more conventional route starting from cyclohexene involves oxidation to form a dicarboxylic acid. For example, cyclohexene can be oxidized to produce adipic acid (hexane-1,6-dioic acid). quora.comquora.com
Hydrogenation of Phthalic Acids utilizing Rhodium Catalysts
A significant method for producing cyclohexanedicarboxylic acids involves the hydrogenation of phthalic acids using rhodium catalysts. google.com This process is effective for various isomers of phthalic acid, leading to the corresponding cyclohexane derivatives.
Influence of Catalyst Concentration and Solvent Systems
The efficiency of the hydrogenation of phthalic acids is notably influenced by the catalyst concentration and the solvent used. Research has shown that rhodium-on-carbon or rhodium-on-alumina catalysts are effective for this transformation. google.com High catalyst concentrations have been employed to achieve good yields. For instance, the hydrogenation of phthalic, isophthalic, and terephthalic acids has been successfully carried out in aqueous solutions. google.com The choice of solvent can also be critical, with water being a common medium, especially when the starting material, like isophthalic acid, is hydrogenated as a slurry. google.com The solubility of the product in the solvent at reaction temperatures can also play a role in the reaction's success. google.com
The nature of the support for the rhodium catalyst can also impact its performance. Studies on rhodium-loaded catalysts with different supports, such as silica, alumina, and mixed oxides, have shown that the support material affects the distribution and size of the rhodium nanoparticles, which in turn influences catalytic activity. nih.gov
Optimized Reaction Conditions for Enhanced Yields
To enhance the yield and reaction rate of cyclohexanedicarboxylic acid production, optimizing reaction conditions is crucial. Temperatures for the hydrogenation of phthalic acids typically range from 90°C to 140°C. google.com One innovative approach to increase the reaction rate at a low catalyst to phthalic acid weight ratio involves recycling a portion of the product stream back into the reactor. google.com For example, in the hydrogenation of terephthalic acid to 1,4-cyclohexanedicarboxylic acid, adding a portion of the product to the initial reaction mixture significantly reduced the reaction time. google.com
The following table summarizes the effect of recycling the product on the reaction time for the hydrogenation of terephthalic acid:
| Amount of 1,4-CDA added (% of terephthalic acid) | Reaction Time (hours) |
| 0% | 2 |
| ~25% | < 1 |
Table 1: Influence of product recycling on reaction time. Data sourced from patent information. google.com
Formation from Cyclohexane Oxidation Processes
This compound can also be a product of cyclohexane oxidation, a process of significant industrial relevance, primarily for the production of precursors for nylon. researchgate.net
Radical-Chain Oxidation Mechanisms
The auto-oxidation of cyclohexane proceeds through a complex radical-chain mechanism. researchgate.net The process is initiated by the abstraction of a hydrogen atom from a cyclohexane molecule to form a cyclohexyl radical. This radical then reacts with oxygen to form a cyclohexylperoxy radical, which is a key chain propagator. researchgate.net
A key intermediate in this process is cyclohexyl hydroperoxide (CHHP), which can decompose to form cyclohexanone and cyclohexanol. researchgate.net The further oxidation of cyclohexanone can lead to the formation of dicarboxylic acids, including adipic acid. d-nb.inforesearchgate.net While the primary dicarboxylic acid formed is typically adipic acid through ring-opening, the formation of other dicarboxylic acids is also possible. d-nb.info The mechanism involves the oxidation of cyclohexanone at the 2 and 6 positions to form 2-hydroperoxycyclohexanone, which then primarily decomposes to 2-hydroxycyclohexanone. Subsequent oxidation of 2-hydroxycyclohexanone can lead to the cleavage of the cyclohexane ring, yielding adipic acid and its anhydride (B1165640). researchgate.net
Role of Intermediates in Dicarboxylic Acid Formation
A primary and direct route to geminal dicarboxylic acids, such as this compound, involves the alkylation of malonic esters. This classic methodology relies on the acidity of the α-hydrogen atoms of a malonate diester, which allows for its conversion into a potent nucleophile.
The synthesis proceeds via the formation of a key cyclic intermediate. Diethyl malonate is treated with a base, such as sodium ethoxide, to generate the malonate enolate. This enolate then acts as a nucleophile in a double alkylation reaction with a suitable dihaloalkane. For the synthesis of the cyclohexane ring, 1,5-dibromopentane (B145557) is the required reagent. The reaction sequence involves two successive nucleophilic substitution (SN2) steps. The first substitution forms an intermediate which, upon a second deprotonation, undergoes an intramolecular cyclization to form a cyclic diester, diethyl cyclohexane-1,1-dicarboxylate.
This cyclic diester is the crucial intermediate. The final step to obtain the target dicarboxylic acid is the hydrolysis of the two ester groups. This is typically achieved by saponification with a strong base like sodium hydroxide, followed by acidification with a strong mineral acid (e.g., hydrochloric acid). orgsyn.org This process cleaves the ester linkages, yielding this compound and two equivalents of ethanol (B145695). The stability of the cyclic diester intermediate is fundamental to achieving high yields in this synthetic approach. orgsyn.org
Derivatization from Cyclohexenedicarboxylic Anhydrides
An alternative and powerful strategy for synthesizing cyclohexanedicarboxylic acids involves building the six-membered ring through a cycloaddition reaction, followed by chemical modification. This pathway typically begins with the formation of a cyclohexenedicarboxylic anhydride, which serves as a versatile precursor to various isomers, particularly the 1,2- and 1,4-isomers, after subsequent processing. google.comgoogle.com
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the formation of six-membered rings. upenn.edu A common industrial and laboratory application of this reaction for the synthesis of cyclohexanedicarboxylic acid precursors is the reaction between a conjugated diene, such as 1,3-butadiene (B125203), and a dienophile, like maleic anhydride. upenn.eduodinity.com
The concerted reaction between the π-electrons of 1,3-butadiene (the 4π component) and maleic anhydride (the 2π component) leads to the formation of a new six-membered ring. odinity.com This specific reaction yields cyclohex-4-ene-1,2-cis-dicarboxylic anhydride. The stereochemistry of the dienophile is retained in the product, resulting in the cis configuration of the carboxylic groups. upenn.eduodinity.com While other dienes and dienophiles can be used to generate different substitution patterns, the butadiene and maleic anhydride reaction is a well-established route to the 1,2-dicarboxylic acid scaffold. researchgate.net
Table 1: Representative Diels-Alder Reaction for Anhydride Synthesis
| Diene | Dienophile | Product | Typical Conditions | Ref. |
| 1,3-Butadiene | Maleic Anhydride | Cyclohex-4-ene-1,2-cis-dicarboxylic anhydride | Heating in a solvent like xylene | odinity.com |
| Butadiene Sulfone (in-situ source of 1,3-butadiene) | Maleic Anhydride | Cyclohex-4-ene-1,2-cis-dicarboxylic anhydride | Heating in xylene, which promotes SO₂ extrusion | upenn.eduodinity.com |
Once the cyclohexenedicarboxylic anhydride precursor is formed, two main transformations are required to arrive at the saturated dicarboxylic acid: hydrogenation of the carbon-carbon double bond and hydrolysis or esterification of the anhydride ring. google.com
The hydrogenation step is typically performed using a catalyst, with rhodium-on-carbon or rhodium-on-alumina being particularly effective. google.com The reaction is carried out under hydrogen pressure in a suitable polar solvent. This process reduces the double bond within the cyclohexene ring to yield the corresponding saturated cyclohexane-1,2-dicarboxylic anhydride. google.comgoogle.com
Following hydrogenation, the anhydride can be converted to the dicarboxylic acid or its diester derivatives.
Hydrolysis: Heating the cyclohexane-1,2-dicarboxylic anhydride with water will open the anhydride ring to produce cyclohexane-1,2-dicarboxylic acid.
Esterification: Alternatively, the anhydride can be reacted directly with an alcohol, often under catalytic conditions, to form a monoester, or it can be fully converted to a diester. google.comgoogle.com A common industrial process involves hydrogenating the cyclohexenedicarboxylic acid anhydride to give cyclohexanedicarboxylic acid anhydride, which is then esterified. google.com
It is important to note that this entire pathway, beginning with the Diels-Alder reaction of butadiene and maleic anhydride, leads specifically to the cyclohexane-1,2-dicarboxylic acid isomer, not the 1,1-isomer.
Stereoselective Synthesis Approaches for Specific Isomers (if applicable)
This compound is an achiral molecule as the C-1 carbon atom is not a stereocenter. Therefore, stereoselective synthesis is not applicable for the direct preparation of this specific compound.
However, the concept is highly relevant for other isomers, such as cyclohexane-1,2-, 1,3-, and 1,4-dicarboxylic acids, which exist as cis and trans stereoisomers. The spatial arrangement of the carboxyl groups significantly influences the physical properties and applications of these isomers.
Several strategies have been developed for the stereoselective synthesis of these related compounds:
Asymmetric Diels-Alder Reaction: To produce optically active cyclohexene carboxylic acid derivatives, the Diels-Alder reaction can be rendered asymmetric. This is often achieved by using a chiral auxiliary attached to the dienophile. acs.orggoogle.com For example, reacting a diene with an acrylate (B77674) ester derived from a chiral alcohol (like a lactic acid ester) in the presence of a Lewis acid catalyst can induce high diastereoselectivity. acs.org Subsequent removal of the chiral auxiliary affords an enantiomerically enriched cyclohexene carboxylic acid, which can then be hydrogenated to the desired saturated stereoisomer.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture. For instance, hydrolases can be employed for the enantioselective cleavage of racemic cis-3-hydroxycyclohexane carboxylic acid derivatives, allowing for the separation of stereoisomers. google.com
Isomerization: The ratio of cis to trans isomers in a mixture of cyclohexanedicarboxylic acids can be altered through heat treatment in the presence of an isomerization catalyst, such as transition metal oxides like zirconia or titania. epo.org This allows for the conversion of a less desired isomer into a more useful one.
These stereoselective methods are crucial for producing specific isomers required for advanced materials and pharmaceuticals, but they are not employed for the synthesis of the achiral this compound.
Chemical Reactivity and Transformation Mechanisms of Cyclohexane 1,1 Dicarboxylic Acid
Decarboxylation Kinetics and Mechanisms
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). For β-keto acids and compounds like malonic acid, this process can occur spontaneously upon heating. masterorganicchemistry.com The decarboxylation of 1,1-cycloalkanedicarboxylic acids, including cyclohexane-1,1-dicarboxylic acid, has been a subject of kinetic studies to understand the underlying mechanisms.
Factors Influencing Decarboxylation Rates in 1,1-Cycloalkanedicarboxylic Acids
The rate of decarboxylation in 1,1-cycloalkanedicarboxylic acids is influenced by several factors, including the ring size and the presence of stabilizing groups. The process is thought to proceed through a cyclic transition state where the carboxylic acid proton is transferred to the β-carbonyl group. nih.gov This is followed by the cleavage of a carbon-carbon bond and the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com
Theoretical studies on the decarboxylation of β-keto acids have shown that the activation barrier is significantly lower for the anionic form compared to the neutral acid. nih.gov The presence of electron-withdrawing groups can stabilize the negative charge that develops in the transition state, thus facilitating the reaction. reddit.com In the case of 1,1-cycloalkanedicarboxylic acids, the gem-dicarboxylic arrangement allows for the formation of a stabilized carbanion intermediate after the first decarboxylation, although the second decarboxylation is much more difficult as there is no group to stabilize the resulting negative charge. reddit.com
Table 1: Factors Affecting Decarboxylation
| Factor | Influence on Decarboxylation Rate | Mechanism |
| Ring Strain | Varies with ring size | Affects the stability of the transition state. |
| Solvent Polarity | Can influence the rate | Polar solvents can stabilize charged intermediates. |
| Temperature | Increases the rate | Provides the necessary activation energy for the reaction. researchgate.netnih.gov |
| Presence of Catalysts | Can accelerate the reaction | Acids or bases can facilitate proton transfer or stabilize intermediates. nih.govchemrxiv.org |
Formation of Anhydrides and Esters
This compound can undergo reactions to form cyclic anhydrides and esters, which are important intermediates in organic synthesis.
Nucleophilic Acyl Substitution Reactions
The formation of both anhydrides and esters from carboxylic acids proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.com In this two-step process, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, a leaving group is eliminated, and the carbonyl group is reformed. masterorganicchemistry.com The reactivity of carboxylic acid derivatives follows the order: acid chloride > anhydride (B1165640) > ester > amide, with less reactive derivatives being generally preparable from more reactive ones. chadsprep.com
The formation of an anhydride can be achieved by reacting a carboxylic acid with an acid chloride. youtube.comkhanacademy.orgmasterorganicchemistry.com Some cyclic anhydrides can also be synthesized by gently heating the corresponding dicarboxylic acid. libretexts.org
Alcoholysis for Cyclohexyl Esters
Esters are formed through the reaction of a carboxylic acid with an alcohol, a process known as alcoholysis. When an anhydride is used as the starting material, it reacts with an alcohol to yield an ester and a carboxylic acid. libretexts.org This reaction is a form of nucleophilic acyl substitution. libretexts.org The use of a base like pyridine (B92270) can facilitate the reaction by neutralizing the acid byproduct. libretexts.orgpressbooks.pub
Amide Formation Reactions
Amide formation from carboxylic acids is a synthetically important transformation.
DCC Coupling Mechanisms
Directly converting a carboxylic acid to an amide can be challenging because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate. libretexts.orglibretexts.orglibretexts.org To overcome this, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are employed. chemistrysteps.comwikipedia.orgaklectures.com
The mechanism of DCC coupling involves the following steps:
The carboxylic acid adds to the DCC molecule, activating the carboxyl group by forming an O-acylisourea intermediate. This intermediate is a much better leaving group than the hydroxide (B78521) ion. libretexts.orglibretexts.orgwikipedia.org
The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid. libretexts.orglibretexts.org
This nucleophilic attack leads to the formation of a tetrahedral intermediate.
The intermediate collapses, eliminating dicyclohexylurea (a stable, insoluble byproduct) and forming the desired amide. pressbooks.publibretexts.org
This method is widely used in peptide synthesis and allows for the formation of amides under mild conditions. wikipedia.orgthieme-connect.de
Other Characteristic Reactions of Dicarboxylic Acids
As a geminal dicarboxylic acid, where both carboxyl groups are attached to the same carbon atom, this compound exhibits a unique set of reactions compared to dicarboxylic acids where the functional groups are separated by a longer carbon chain. Its reactivity is largely dictated by the proximity of the two carboxyl groups on the C1 position of the cyclohexane (B81311) ring. Key reactions include thermal decarboxylation, esterification, and polymerization.
Decarboxylation
One of the most characteristic reactions of 1,1-dicarboxylic acids is their propensity to undergo decarboxylation upon heating. youtube.com When subjected to heat, this compound readily eliminates one of its carboxyl groups in the form of carbon dioxide (CO₂), yielding Cyclohexanecarboxylic acid. youtube.com This process is facile because the gem-dicarboxylic arrangement allows for the formation of a stable enol intermediate, which then tautomerizes to the final product. The reaction is a common synthetic route to produce monosubstituted cycloalkane carboxylic acids. youtube.com The kinetics and mechanisms of decarboxylation for various 1,1-cycloalkanedicarboxylic acids have been a subject of scientific study. acs.org
Reaction Scheme: Decarboxylation this compound → Cyclohexanecarboxylic acid + Carbon dioxide
Below is a table summarizing the thermal decarboxylation of this compound.
| Reactant | Conditions | Products | Reaction Type |
| This compound | Heating | Cyclohexanecarboxylic acid, Carbon dioxide | Decarboxylation |
Esterification
Like other carboxylic acids, this compound can undergo esterification when treated with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. quizgecko.commasterorganicchemistry.com Both carboxyl groups are reactive and can be converted to their corresponding esters. For example, reacting this compound with an excess of ethanol (B145695) and a catalytic amount of sulfuric acid (H₂SO₄) will produce diethyl cyclohexane-1,1-dicarboxylate and water. masterorganicchemistry.com This reaction is an equilibrium process. To drive it towards the formation of the diester, a large excess of the alcohol is typically used, and the water formed during the reaction is often removed. masterorganicchemistry.com
Reaction Scheme: Fischer Esterification this compound + 2 Ethanol ⇌ Diethyl cyclohexane-1,1-dicarboxylate + 2 Water
The table below details the Fischer esterification of this compound.
| Reactants | Catalyst | Products | Reaction Type |
| This compound, Ethanol | Sulfuric Acid (H₂SO₄) | Diethyl cyclohexane-1,1-dicarboxylate, Water | Fischer Esterification |
Polymerization
Dicarboxylic acids are fundamental building blocks in the synthesis of polymers such as polyesters and polyamides. slideshare.net this compound can act as a monomer in condensation polymerization reactions. When reacted with a diol (a molecule with two alcohol groups), it can form a polyester. Similarly, a reaction with a diamine (a molecule with two amine groups) will yield a polyamide. In these polymers, the cyclohexane-1,1-dicarboxylate unit becomes a repeating part of the polymer backbone, influencing the physical and chemical properties of the resulting material.
Reaction Scheme: Polyester Formation n this compound + n Diol → Polyester + 2n Water
The following table summarizes the use of this compound in polymerization.
| Co-monomer | Polymer Class Formed | Byproduct | Reaction Type |
| Diol | Polyester | Water | Condensation Polymerization |
| Diamine | Polyamide | Water | Condensation Polymerization |
Anhydride Formation
The formation of a cyclic anhydride upon heating is a characteristic reaction for dicarboxylic acids that can form a stable five- or six-membered ring. libretexts.orgyoutube.com For instance, butanedioic acid (succinic acid) and pentanedioic acid (glutaric acid) readily form cyclic anhydrides. libretexts.org However, in the case of this compound, the two carboxyl groups are attached to the same carbon. An intramolecular dehydration to form a cyclic monomeric anhydride would result in a highly strained three-membered ring, which is energetically unfavorable. Consequently, instead of forming a cyclic anhydride, the primary reaction observed upon heating is decarboxylation. youtube.comlibretexts.org
Derivatives and Analogues of Cyclohexane 1,1 Dicarboxylic Acid: Synthesis and Advanced Studies
Cyclohexane-1,2-dicarboxylic Acid Derivatives
Derivatives of cyclohexane-1,2-dicarboxylic acid are significant in various fields of chemical research, from the synthesis of pharmaceuticals to the development of new materials. Their stereochemistry and conformational behavior are of particular interest to scientists.
Synthesis of Chiral Enantiomers
The preparation of specific chiral enantiomers of cyclohexane-1,2-dicarboxylic acid derivatives is a key step in the synthesis of certain bioactive molecules. For instance, trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid is a crucial intermediate in the industrial production of Lurasidone, an antipsychotic medication. google.com A common method for obtaining this enantiomer involves the resolution of a racemic mixture of trans-1,2-cyclohexane dicarboxylic acid using a chiral resolving agent like (S)-phenylethylamine. google.comnih.gov This process selectively forms diastereomeric salts, allowing for the separation of the desired enantiomer. nih.gov The efficiency of this resolution can be influenced by the molar ratio of the resolving agent to the dicarboxylic acid. nih.gov
Another approach involves the asymmetric synthesis of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives. This can be achieved through the optical resolution of an enantiomeric mixture utilizing reagents such as (4S)-isopropyl-1,3-thiazolidine-2-thione, followed by further chemical transformations. researchgate.netcrossref.org Asymmetric Diels-Alder reactions, employing chiral catalysts, have also been used to synthesize optically active alkyl and cycloalkyl hydrogen cyclohex-4-ene-1,2-dicarboxylates. scilit.com
Conformational Analysis and Preferences (e.g., diaxial vs. diequatorial)
The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. libretexts.org In disubstituted cyclohexanes, like the 1,2-dicarboxylic acid derivatives, the substituents can be oriented in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. libretexts.org The relative stability of these conformers is determined by steric interactions.
For trans-1,2-disubstituted cyclohexanes, the substituents can be either both axial (diaxial) or both equatorial (diequatorial). pressbooks.publibretexts.org The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are significant steric clashes between an axial substituent and axial hydrogens on the same side of the ring. stackexchange.com In the case of trans-1,2-dimethylcyclohexane, the diequatorial conformer is favored by approximately 11.4 kJ/mol over the diaxial form. pressbooks.pub
In cis-1,2-disubstituted cyclohexanes, one substituent is axial and the other is equatorial. pressbooks.publibretexts.org Ring flipping results in an interchange of these positions, and if the substituents are identical, the two chair conformations are equal in energy. pressbooks.pub
However, the preference for the diequatorial conformation is not absolute and can be influenced by the solvent and the ionization state of the carboxylic acid groups. acs.org For instance, while trans-1,2-cyclohexanedicarboxylic acid and its salts strongly prefer the diequatorial conformation in water and dimethyl sulfoxide (B87167) (DMSO), the dianion of this compound in DMSO exists in a substantial diaxial conformation (around 57%). acs.org This shift is attributed to factors such as intramolecular hydrogen bonding in the monoanion in DMSO. acs.org
Spectroscopic Characterization (e.g., NMR J-couplings)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclohexane derivatives. A key parameter obtained from NMR spectra is the vicinal proton-proton coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms. acs.org The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the relative populations of different conformers in solution. acs.org
For example, the populations of diaxial and diequatorial conformers of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids have been determined in different solvents and ionization states using ³JHH values. acs.org In general, larger ³JHH values are observed for anti-periplanar protons (dihedral angle of ~180°), which are characteristic of diaxial or diequatorial relationships in a chair conformation, while smaller values are seen for gauche protons (dihedral angle of ~60°), typical of axial-equatorial relationships.
The analysis of complex splitting patterns, such as a "doublet of doublets," can provide detailed information about the coupling of a proton to multiple, non-equivalent neighboring protons, revealing different coupling constants for each interaction. libretexts.org
Supramolecular Assembly and Gelling Abilities of Bisamides
Bisamides derived from cyclohexane-1,2-dicarboxylic acid have been shown to act as organogelators, capable of forming gels in various solvents. mdpi.com This ability stems from the self-assembly of the bisamide molecules into a three-dimensional network that immobilizes the solvent. The formation of these gels is often thermally reversible. nih.gov
The gelling properties are highly dependent on the molecular structure of the bisamide, including the presence and protection of functional groups. mdpi.com For instance, enantiomerically pure C16-alkyl diamides derived from trihydroxy cyclohexane-1,2-dicarboxylic acid exhibit different gelling behaviors based on whether the hydroxyl groups are free or protected. mdpi.com
The aggregation of these molecules is driven by non-covalent interactions, primarily hydrogen bonding between the amide groups. mdpi.com In some cases, hydrogen bonding involving other functional groups, like hydroxyls, can also play a significant role. mdpi.com The interplay between these interactions and the interactions with the solvent determines the gelling ability in a particular solvent. For example, compounds with protected hydroxyl groups are effective gelators for polar solvents like methanol (B129727) and ethanol (B145695), while a related compound with free hydroxyl groups can gelate low-polarity solvents due to strong intermolecular hydrogen bonding between the gelator molecules. mdpi.com
Cyclohexane-1,3-dicarboxylic Acid Derivatives
The 1,3-disubstituted cyclohexane derivatives also exhibit interesting conformational properties that influence their reactivity and physical characteristics.
Conformational Analysis and Preferences
In 1,3-disubstituted cyclohexanes, the cis isomer can exist in either a diequatorial (e,e) or a diaxial (a,a) conformation. spcmc.ac.in The diequatorial conformer is significantly more stable due to the severe steric hindrance in the diaxial form, where both substituents are in close proximity. spcmc.ac.in For cis-1,3-dimethylcyclohexane, the energy difference is so large that the diaxial conformer is almost non-existent at room temperature. spcmc.ac.in Despite this, the less stable diaxial conformation can be populated if required for a reaction, such as in the formation of an anhydride (B1165640) from cyclohexane-cis-1,3-dicarboxylic acid. spcmc.ac.in
The trans isomer of a 1,3-disubstituted cyclohexane has one substituent in an axial position and the other in an equatorial position (a,e). spcmc.ac.in Ring flipping leads to an equivalent e,a conformation. If the substituents are identical, these two conformers are superimposable and exist as a racemic mixture. spcmc.ac.in
Studies on cis-1,3-cyclohexanedicarboxylic acid have shown that, similar to the 1,2-isomer, it has a strong preference for the diequatorial conformation in both water and DMSO across different ionization states. acs.org
Data Tables
Table 1: Conformational Preferences of Cyclohexanedicarboxylic Acid Isomers
| Compound | Solvent | Ionization State | Predominant Conformation | % Diequatorial (ee) | % Diaxial (aa) | Reference |
| trans-1,2-Cyclohexanedicarboxylic Acid | Water | Diacid | Diequatorial | >90% | <10% | acs.org |
| trans-1,2-Cyclohexanedicarboxylic Acid | DMSO | Diacid | Diequatorial | >90% | <10% | acs.org |
| trans-1,2-Cyclohexanedicarboxylic Acid | DMSO | Dianion | Diaxial | ~43% | ~57% | acs.org |
| cis-1,3-Cyclohexanedicarboxylic Acid | Water | Diacid | Diequatorial | >90% | <10% | acs.org |
| cis-1,3-Cyclohexanedicarboxylic Acid | DMSO | Diacid | Diequatorial | >90% | <10% | acs.org |
Table 2: Gelling Abilities of Cyclohexane-1,2-dicarboxylic Acid Bisamides
| Compound Type | Functional Groups | Gelling Ability in Polar Solvents (e.g., Methanol) | Gelling Ability in Apolar Solvents | Driving Force for Aggregation | Reference |
| Protected Hydroxyls | Protected -OH | Good | Poor | Intermolecular amide H-bonding | mdpi.com |
| Free Hydroxyls | Free -OH | Insoluble | Good | Intermolecular gelator H-bonding | mdpi.com |
| Partially Protected | Both free and protected -OH | Ambivalent | Ambivalent | Amide H-bonding (polar), -OH H-bonding (apolar) | mdpi.com |
Supramolecular Interactions and Crystal Structures
While extensive crystallographic data is available for other isomers, detailed reports on the supramolecular interactions and crystal structure of Cyclohexane-1,1-dicarboxylic acid are not as prevalent in the literature. stenutz.eusigmaaldrich.com The molecule, with the chemical formula C8H12O4, is a solid at room temperature with a reported melting point of 178 °C. nih.govnih.gov Its chemical structure consists of two carboxylic acid groups attached to the same carbon atom of a cyclohexane ring. sigmaaldrich.com The geminal arrangement of the carboxylic acid groups influences its conformational flexibility and potential for intramolecular and intermolecular hydrogen bonding, which are key determinants of its crystal packing. However, without specific crystallographic studies, a detailed description of its supramolecular synthons and crystal lattice remains speculative.
Cyclohexane-1,4-dicarboxylic Acid Derivatives
Cyclohexane-1,4-dicarboxylic acid, a dicarboxylic acid where the carboxy groups are substituted at positions 1 and 4 of the cyclohexane ring, exists as two stereoisomers: cis and trans. nih.govlibretexts.org These isomers and their derivatives have been the subject of extensive research, particularly in the fields of crystal engineering and supramolecular chemistry.
Solid-State Structures and Hydrogen Bonding Networks
The solid-state structures of Cyclohexane-1,4-dicarboxylic acid derivatives are predominantly governed by the formation of robust hydrogen bonding networks. In the cis-isomer, the two carboxylic acid groups are on the same side of the cyclohexane ring, which adopts a chair conformation. nih.gov The crystal structure reveals that adjacent molecules, related by an inversion center, are linked by pairs of O-H···O hydrogen bonds, forming a zigzag chain. nih.govwikipedia.org These chains then pack to form a three-dimensional motif. nih.gov
The following table summarizes the crystal data for cis-Cyclohexane-1,4-dicarboxylic acid:
| Property | Value |
| Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 5.2912 Å |
| b | 6.2611 Å |
| c | 13.1851 Å |
| α | 82.505° |
| β | 80.309° |
| γ | 81.875° |
| Data sourced from Wang, Y.-Q. & Weng, J.-B. (2009). Acta Crystallographica Section E, 65(6), o1293. nih.gov |
In a co-crystal with pyridinium-4-olate, the cyclohexane ring of the cis-isomer also exhibits a chair conformation, with the carboxylic acid groups in equatorial and axial orientations. nih.gov The crystal structure is stabilized by charge-assisted O-H···O⁻, N⁺-H···O⁻, and N⁺-H···O hydrogen bonds, resulting in a pleated two-dimensional network. nih.gov
Co-crystal Formation and Supramolecular Synthons
The formation of co-crystals is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients and other organic molecules. uni.lu In the context of Cyclohexane-1,4-dicarboxylic acid derivatives, the carboxylic acid groups readily participate in the formation of predictable supramolecular synthons. A common and robust synthon is the carboxylic acid dimer, which is a homosynthon.
When co-crystallized with molecules containing complementary functional groups, such as pyridines, heterosynthons are formed. The interaction between a carboxylic acid and a pyridine (B92270) group is a well-established and reliable supramolecular heterosynthon. However, instances of synthon breakdown have been observed, leading to the formation of rare motifs like a pyridyl dimer in a co-crystal with mefenamic acid. The study of these synthons is crucial for the rational design of co-crystals with desired properties. uni.lu
Isomeric Configurations and Stereochemical Proof
Cyclohexane-1,4-dicarboxylic acid exists as cis and trans isomers, which have distinct physical properties and spatial arrangements of the carboxylic acid groups. chemsrc.com The trans isomer has the two carboxylic acid groups on opposite sides of the cyclohexane ring, while the cis isomer has them on the same side. chemsrc.com The stereochemistry of these isomers can be proven through single-crystal X-ray diffraction, which provides definitive information about the molecular geometry and the relative orientation of the substituents. nih.govwikipedia.org The different isomers can exhibit different properties when used in polymerization, making their separation and stereochemical identification important. The ratio of cis to trans isomers can be controlled during synthesis, for instance, through the choice of catalyst during the hydrogenation of terephthalic acid.
Alkyl-Substituted Cyclohexanedicarboxylic Acids
The introduction of alkyl substituents onto the cyclohexane ring of cyclohexanedicarboxylic acids can significantly influence their properties and applications. The synthesis of such compounds can be achieved through various methods, including the reaction of diene/maleic acid anhydride mixtures followed by hydrogenation. For example, reacting butadiene with maleic acid anhydride yields an alkyl-substituted cyclohexenedicarboxylic acid anhydride, which can then be hydrogenated to the corresponding cyclohexanedicarboxylic acid derivative.
Another approach involves the acylation of 2-[2-(aryl)acetyl]cyclohexane-1,3-diones with carboxylic acid anhydrides, followed by an intramolecular aldol-crotonic condensation to yield 2-alkyl-substituted analogues of isoflavonoids with a non-aromatic A-ring. libretexts.org The properties of these alkyl-substituted derivatives, such as their melting points, vary depending on the nature and position of the alkyl group.
The following table lists some examples of 4-alkyl-substituted cyclohexanecarboxylic acids and their reported melting point ranges:
| Compound | Melting Point Range (°C) |
| 4-tert-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) | 101 - 200 |
| 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) | 51 - 100 |
| 4-Ethylcyclohexanecarboxylic Acid (cis- and trans- mixture) | 51 - 100 |
| 4-Isobutylcyclohexanecarboxylic Acid (cis- and trans- mixture) | 51 - 100 |
| 4-Isopropylcyclohexanecarboxylic Acid (cis- and trans- mixture) | 51 - 100 |
| 4-Methylcyclohexanecarboxylic Acid (cis- and trans- mixture) | 51 - 100 |
| 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | 51 - 100 |
| 4-Pentylcyclohexanecarboxylic Acid (cis- and trans- mixture) | 51 - 100 |
| Data sourced from Tokyo Chemical Industry Co., Ltd. |
Computational and Theoretical Investigations of Cyclohexane 1,1 Dicarboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov It is a common method for calculating molecular properties, including optimized geometry, vibrational frequencies, and energies. nih.gov The foundation of DFT is the principle that the energy of a molecule can be determined from its electron density. nih.gov
For dicarboxylic acids, DFT calculations are instrumental in determining the most stable three-dimensional structures and the relative energies of different conformers. nih.gov Studies on related molecules, such as cyclohexane-1,3-dione derivatives, have utilized DFT to optimize structures and calculate electronic properties that are later used in further computational analyses like QSAR. acs.org
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Cyclohexane-1,1-dicarboxylic acid, this involves finding the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, often paired with a specific functional and basis set (e.g., B3LYP/6-311++G(d,p) or ωB97XD/6-31+G(d,p)), are employed to perform these optimizations. nih.govnih.gov
Once the geometry is optimized, free energy calculations can be performed. These calculations typically include corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy to provide the Gibbs free energy (G). Comparing the free energies of different possible conformers allows for the prediction of their relative populations at a given temperature. For instance, in studies of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids, DFT calculations at the M06-2X/cc-pVTZ(-f)++ level were used to obtain the optimized geometries and free energies of various conformers in different solvents. acs.org
Table 1: Example Parameters for DFT Calculations
| Parameter | Description | Typical Values/Methods |
|---|---|---|
| Method | The specific DFT functional used for the calculation. | B3LYP, M06-2X, ωB97XD |
| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311++G(d,p), cc-pVTZ |
| Solvation Model | A method to simulate the effects of a solvent on the molecule. | Polarizable Continuum Model (PCM) |
| Task | The type of calculation being performed. | Geometry Optimization, Frequency Calculation |
Conformational Energetics and Intramolecular Interactions
The cyclohexane (B81311) ring is not planar and primarily adopts a stable "chair" conformation to minimize angular and torsional strain. In this compound, the two carboxylic acid groups are attached to the same carbon atom (C1). This geminal substitution pattern dictates the possible spatial arrangements and intramolecular interactions. The relative orientation of the two carboxyl groups can lead to different conformers with varying stabilities.
Computational studies on related cyclohexanedicarboxylic acid isomers have shown that the conformational preferences are highly dependent on the substitution pattern and the surrounding environment (gas phase vs. solvent). nih.govacs.org For example, while diequatorial conformations are often favored for trans-1,2-disubstituted cyclohexanes, under certain conditions, diaxial conformations can become significant. acs.org For the 1,1-isomer, the key conformational flexibility lies in the rotation around the C1-COOH bonds.
Intramolecular hydrogen bonds (IMHBs) can play a crucial role in stabilizing specific conformations of a molecule. In this compound, an IMHB can potentially form between the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of the second carboxyl group. This interaction would create a seven-membered ring system.
The strength and geometry of such hydrogen bonds can be analyzed using computational methods. acs.org The quasi-atomic orbital (QUAO) bonding analysis is one such method that can rigorously explore IMHBs by examining the molecular wave function. osti.govnih.gov DFT calculations have been used to estimate the strength of IMHBs in other dicarboxylic acids. For glutaric and adipic acids, these bonds were estimated to be around 28-29 kJ/mol. nih.gov The presence of an IMHB significantly influences the geometry and stability of a conformer. nih.gov
Table 2: Theoretical Conformers of this compound
| Conformer | Description | Key Feature | Expected Relative Stability |
|---|---|---|---|
| Open Conformer | Carboxyl groups are oriented away from each other. | No intramolecular hydrogen bond. | Lower stability in gas phase. |
| Closed Conformer | Carboxyl groups are oriented towards each other. | Potential for a strong intramolecular hydrogen bond. | Higher stability in gas phase. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. nih.gov These models are built by calculating molecular descriptors (properties derived from the chemical structure) and relating them to experimental activity data through statistical methods like multiple linear regression (MLR). acs.orgnih.gov
While specific QSAR studies focused solely on this compound are not prominent in the literature, the methodology has been applied to its structural analogs. For example, a QSAR study on cyclohexane-1,3-dione derivatives was conducted to model their inhibitory activity against non-small-cell lung cancer cells. acs.org In that study, topological, physicochemical, and electronic properties were used as molecular descriptors to build the predictive model. acs.org A similar approach could be applied to a series of derivatives of this compound to guide the design of compounds with desired biological activities.
Table 3: Examples of Molecular Descriptors Used in QSAR
| Descriptor Type | Examples | Description |
|---|---|---|
| Electronic | HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and reactivity. acs.org |
| Topological | Wiener index, Balaban index | Quantifies molecular shape and branching. acs.org |
| Physicochemical | LogP, Molar refractivity | Relates to solubility, transport, and binding properties. acs.org |
| Quantum Chemical | Dipole moment, Surface area | Derived from quantum mechanical calculations. nih.gov |
Molecular Dynamics Simulations (if relevant for specific derivatives)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and interactions with the environment, such as a solvent or a biological receptor. mdpi.com
For flexible molecules like this compound and its derivatives, MD simulations can reveal important dynamic behaviors that are not captured by static geometry optimizations. For instance, MD simulations have been crucial in understanding the dynamic interconversion between chair and twisted-boat conformations in trans-1,2-cyclohexanecarboxylic acid amide, a derivative of a related isomer. nih.gov These simulations showed that ring-flipping motions and substituent geometry have a strong influence on the molecule's reactivity. nih.gov Similar simulations on this compound derivatives could elucidate how the geminal carboxyl groups affect the dynamics of the cyclohexane ring and how the molecule behaves in an aqueous solution or at a binding site.
Advanced Characterization Techniques and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational preferences of cyclohexane (B81311) derivatives in solution. For analogous compounds like cis- and trans-cyclohexanedicarboxylic acids, vicinal proton-proton NMR J couplings (³JHH) are instrumental in determining the populations of diaxial and diequatorial conformers. acs.orgnih.gov While carboxylic acid groups on a cyclohexane ring are generally more stable in equatorial positions, studies have shown that a diaxial conformation can be favored under specific conditions of medium and ionization state. acs.orgnih.govresearchgate.net For instance, while strong diequatorial preferences are typical in water and DMSO, the dianion of trans-1,2-cyclohexanedicarboxylic acid in DMSO was found to be substantially in the diaxial conformation. acs.orgnih.gov
In the case of glutamic acid analogs with a cyclohexane ring, ¹H and ¹³C NMR spectroscopy in an aqueous environment revealed that these molecules exclusively adopt chair conformations. researchgate.net The conformational analysis of these complex systems often involves comparing experimental NMR data with theoretical calculations to determine the most stable conformations. acs.orgnih.govresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~55 (Quaternary C) |
| C2, C6 | ~2.0-2.2 (Axial), ~1.5-1.7 (Equatorial) | ~30-35 |
| C3, C5 | ~1.4-1.6 | ~20-25 |
| C4 | ~1.5 | ~25 |
| COOH | ~10-12 | ~175-180 |
X-ray Diffraction for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For cyclohexane dicarboxylic acid isomers, single-crystal X-ray diffraction analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net
For example, the crystal structure of cis-cyclohexane-1,4-dicarboxylic acid reveals that the cyclohexane ring adopts a chair conformation with the two carboxyl groups on the same side of the ring. researchgate.net In this structure, adjacent molecules are linked by pairs of O-H···O hydrogen bonds, forming a zigzag chain. researchgate.net The study of such crystal structures is crucial for understanding how these molecules pack in the solid state and the nature of the non-covalent interactions that govern their assembly. nih.govresearchgate.net While the specific crystal structure of this compound is not detailed in the provided results, the analysis of its isomers demonstrates the power of this technique.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.2912 (6) |
| b (Å) | 6.2611 (6) |
| c (Å) | 13.1851 (18) |
| α (°) | 82.505 (10) |
| β (°) | 80.309 (11) |
| γ (°) | 81.875 (10) |
| Volume (ų) | 423.70 (9) |
| Z | 2 |
Circular Dichroism (CD) for Chiral Systems
Circular Dichroism (CD) spectroscopy is a critical technique for studying chiral molecules. Although this compound itself is achiral, its derivatives can be chiral, and CD spectroscopy is used to determine their absolute configuration and study their chiroptical properties. nih.govrsc.org For instance, the reaction of a chiral carboxylic acid with a palladium complex can generate a chiroptically active metal complex with strong CD signals. nih.gov This method is broadly applicable for determining the enantiomeric composition of various chiral carboxylic acids. nih.gov In the context of chiral macrocyclic oligoimines derived from trans-1,2-diaminocyclohexane, CD measurements, combined with computational analysis, have been used to characterize their electronic transitions. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the most characteristic IR absorptions are associated with the carboxylic acid groups. libretexts.org These include a very broad O-H stretching band typically found in the 2500-3300 cm⁻¹ region and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. libretexts.orgmasterorganicchemistry.com The IR spectrum of a related compound, cyclohexanecarboxylic acid, shows a strong, broad absorption for the O-H stretch and a sharp, intense peak for the C=O stretch. chegg.com Additionally, C-H stretching vibrations of the cyclohexane ring are observed just below 3000 cm⁻¹. docbrown.info The absence of other characteristic functional group bands in the IR spectrum can confirm the purity of the compound. docbrown.info
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |
| Carbonyl (C=O) | Stretching | ~1700 | Strong, Sharp |
| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium to Strong |
| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |
Applications in Advanced Materials and Specialized Chemical Fields
Building Blocks in Polymer Chemistry
Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. savemyexams.comazom.comrasayanjournal.co.inmdpi.com The reaction of a dicarboxylic acid with a diamine forms a polyamide, a class of polymers known for their strength and durability, with common examples including Nylon and Kevlar. savemyexams.com Similarly, the reaction of a dicarboxylic acid with a diol yields a polyester. mdpi.com
While various isomers of cyclohexanedicarboxylic acid are utilized in polymer synthesis, with the 1,4-isomer being a notable example for producing polyesters and polyamides, the specific use of Cyclohexane-1,1-dicarboxylic acid as a monomer is less documented in widely available literature. sigmaaldrich.com However, the fundamental reactivity of its two carboxylic acid groups makes it a potential candidate for the synthesis of novel polymers. The geminal arrangement of the carboxylic acid groups on the cyclohexane (B81311) ring could impart unique conformational constraints and properties to the resulting polymer chains. For instance, a study on polyamides containing geminal diazido moieties, derived from a malonate derivative, highlights the potential of gem-disubstituted monomers in creating polymers with unique functionalities. rsc.org
Table 1: Examples of Dicarboxylic Acids in Polymer Synthesis
| Dicarboxylic Acid | Polymer Type | Diamine/Diol Co-monomer |
| Hexane-1,6-dioic acid | Polyamide (Nylon 6,6) | 1,6-diaminohexane |
| Benzene-1,4-dicarboxylic acid | Polyamide (Kevlar) | 1,4-diaminobenzene |
| 1,4-Cyclohexanedicarboxylic acid | Polyesters, Polyamides | Various diols and diamines |
Intermediates in Pharmaceutical and Agrochemical Synthesis
This compound and its derivatives serve as important intermediates in the synthesis of pharmaceutically active compounds. A prominent example is in the synthesis of Gabapentin, an anticonvulsant and analgesic drug. While not a direct precursor, the closely related 1,1-cyclohexanediacetic acid is a key starting material. This acid is converted to its anhydride (B1165640), which is then reacted with ammonia (B1221849) to form 1,1-cyclohexanediacetic acid monoamide. This monoamide is a crucial intermediate that undergoes a Hofmann rearrangement to yield Gabapentin.
The synthesis of various cyclohexane derivatives for potential agrochemical applications is an active area of research. For instance, the synthesis of 2-acyl-cyclohexane-1,3-dione congeners has been explored for their herbicidal activity through the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Although direct use of this compound in commercially available agrochemicals is not widely documented, its structure provides a scaffold for the development of new active ingredients.
Supramolecular Host Systems
The field of supramolecular chemistry often utilizes molecules with specific geometries and functional groups to create host-guest assemblies. Dicarboxylic acids are known to form predictable hydrogen-bonding patterns, making them valuable components in the construction of supramolecular architectures. researchgate.netrsc.org For example, various isomers of cyclohexanedicarboxylic acid have been studied for their ability to form host-guest complexes and coordination polymers.
However, the application of this compound in supramolecular host systems is not extensively reported in the scientific literature. The geminal arrangement of the carboxylic acid groups may present steric challenges or result in conformations that are less favorable for forming the well-defined cavities or networks typically seen with other isomers, such as the 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acids. Research in this area has predominantly focused on these other isomers due to their ability to form predictable and stable supramolecular structures through intermolecular hydrogen bonding. researchgate.net
Use in Biologically Active Molecules (e.g., as part of complex organic compounds with potential therapeutic uses)
The cyclohexane ring is a prevalent scaffold in a wide range of biologically active molecules, from natural products to synthetic drugs. The incorporation of a dicarboxylic acid functionality, as seen in this compound, provides a handle for further chemical modification and the introduction of diverse pharmacophores.
As mentioned previously, a derivative of the closely related 1,1-cyclohexanediacetic acid is a key intermediate in the synthesis of the pharmaceutical drug Gabapentin. This demonstrates how a simple cyclohexane dicarboxylic acid structure can be elaborated into a complex and therapeutically valuable molecule.
The synthesis of novel isoxazoline (B3343090) dicarboxylic acids via 1,3-dipolar cycloaddition reactions has been shown to produce compounds with potential antibacterial activity. While this study did not specifically use this compound, it illustrates a synthetic strategy where a dicarboxylic acid-containing scaffold could be used to generate libraries of biologically active compounds. The unique geminal substitution pattern of this compound could lead to the discovery of novel spirocyclic compounds with interesting biological properties. nih.gov
Biological and Environmental Research Considerations Excluding Toxicity/dosage
Degradation Pathways in Environmental Systems
There is no specific information detailing the environmental degradation pathways of Cyclohexane-1,1-dicarboxylic acid. However, research on the simpler analog, cyclohexane (B81311) carboxylic acid (CHC) , provides some insight into potential mechanisms.
The anaerobic degradation of CHC has been investigated in various bacteria. researchgate.netasm.org A notable pathway was identified in the Fe(III)-reducing bacterium Geobacter metallireducens. researchgate.netasm.org This process involves a series of enzymatic reactions:
Activation: CHC is activated to cyclohexanoyl-CoA. researchgate.netasm.org
Dehydrogenation: Cyclohexanoyl-CoA is dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA. researchgate.netasm.org
Further Dehydrogenation: A subsequent, unusual 1,4-dehydrogenation forms cyclohex-1,5-diene-1-carboxyl-CoA, which then enters the degradation pathway for aromatic compounds. researchgate.netasm.org
This pathway, linking the breakdown of a cyclohexane derivative to aromatic compound metabolism, is suggested to be common among various anaerobic bacteria, including denitrifying, sulfate-reducing, and fermenting types. researchgate.netasm.org Another pathway has been studied in the photosynthetic bacterium Rhodopseudomonas palustris, which also proceeds through the intermediate cyclohex-1-ene-1-carboxyl-CoA. researchgate.netasm.org
It is important to reiterate that these findings are for cyclohexane carboxylic acid, and the presence of a second carboxylic acid group at the C-1 position in this compound would likely influence its susceptibility and pathway of degradation.
Metabolism Studies
Direct metabolism studies on this compound in human or animal systems are not documented in the reviewed literature. Research has instead focused on the metabolism of 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) , a widely used non-phthalate plasticizer. nih.govnih.govnih.govnih.gov
Human and animal studies on DINCH have identified several key metabolites, primarily through the analysis of urine. nih.govnih.gov The metabolic process involves the hydrolysis of the diester and subsequent oxidation. The primary metabolites identified from DINCH exposure include:
Cyclohexane-1,2-dicarboxylic acid (CHDA) : This is a non-specific breakdown product resulting from the hydrolysis of both ester side chains. publisso.de
Monoisononyl ester (MINCH) : A minor metabolite resulting from the hydrolysis of one ester chain. publisso.de
Oxidized Metabolites : These are considered specific biomarkers of DINCH exposure. The major oxidative metabolites are formed by hydroxylation or oxidation of the remaining isononyl side chain. nih.govnih.gov
Cyclohexane-1,2-dicarboxylic acid monohydroxy isononyl ester (MHiNCH or OH-MINCH) nih.govnih.govnih.gov
Cyclohexane-1,2-dicarboxylic acid monooxo-isononyl ester (MONCH or oxo-MINCH) nih.govnih.gov
Cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH or cx-MINCH) nih.govnih.govnih.gov
The user's query specifically mentioned "monoisononyl ester" and "monohydroxy isononyl ester," which are established metabolites of the plasticizer DINCH, a derivative of the 1,2-isomer of cyclohexanedicarboxylic acid, not the 1,1-isomer.
This compound in the Human Exposome Research
There is no available data suggesting that this compound is a compound of interest or a measured biomarker in human exposome research. In contrast, the metabolites of DINCH are increasingly monitored in human biomonitoring studies as a measure of exposure to this phthalate-alternative plasticizer. nih.govnih.govnih.gov The detection of DINCH metabolites like MHiNCH and MCOCH in urine indicates widespread human exposure to products containing DINCH, such as food packaging, toys, and medical devices. nih.govnih.gov
Future Research Directions and Unexplored Avenues for Cyclohexane 1,1 Dicarboxylic Acid
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of dicarboxylic acids often involves harsh chemicals and environmentally taxing processes. Future research is increasingly focused on developing green and sustainable alternatives. For Cyclohexane-1,1-dicarboxylic acid, this involves exploring biocatalysis and the use of renewable feedstocks.
A promising approach is the use of artificially designed microbial consortia. Research has demonstrated the potential of engineered Escherichia coli cell modules to perform cascade biotransformations, such as converting cyclohexane (B81311) into various functional chemicals. springernature.com This methodology could be adapted for the targeted synthesis of this compound, offering a route that operates under mild conditions and reduces reliance on traditional chemical oxidations. springernature.com
Furthermore, inspiration can be drawn from the sustainable synthesis of other cyclic polycarboxylic acids from biomass-derived molecules. For instance, sustainable routes have been developed for 1,2,3,4-cyclohexanetetracarboxylate using sugar-derived muconic and fumaric acids. rsc.org This involves key reactions like the Diels-Alder reaction, which can proceed without a catalyst, followed by hydrogenation. rsc.org Similar strategies, starting from bio-based platform molecules, could be devised for this compound. The development of green and friendly routes for adipic acid production from sources like glucose and phenolic compounds also provides a model for future research. nih.gov
| Sustainable Approach | Potential Feedstock/Method | Key Advantages | Reference |
| Biocatalytic Cascade | Cyclohexane, Engineered Microbes | Mild reaction conditions, high selectivity | springernature.com |
| Renewable Feedstocks | Sugar-derived platform molecules | Reduces fossil fuel dependence, utilizes biomass | rsc.orgnih.gov |
| Green Catalysis | Natural or biosourced catalysts | Ecofriendly, mild conditions | mdpi.comresearchgate.net |
Exploration of New Catalytic Transformations
The dicarboxylic acid functional groups and the cyclohexane ring of the molecule are ripe for new catalytic explorations. A key area of future research lies in the selective hydrogenation of the carboxylic acid groups. Studies on related cyclohexane dicarboxylic acids have shown that the choice of catalyst is crucial for determining the reaction product. For example, using a 5% Pd/C catalyst can selectively hydrogenate an aromatic ring to a cyclohexane ring with 100% selectivity, while Ru-Sn/Al2O3 catalysts can selectively hydrogenate the carboxylic groups to give cyclohexane dimethanol. researchgate.net Future work could focus on developing catalysts with even higher selectivity for the mono-reduction or di-reduction of this compound, providing access to valuable monomers and chemical intermediates.
Another unexplored avenue is the use of the cyclohexane scaffold itself in catalysis. Chiral ligands derived from cyclohexane-1,2-dicarboxylic acid have proven to be efficient in metal-catalyzed asymmetric organic transformations. nih.govbeilstein-journals.org This suggests that derivatives of this compound could be synthesized and evaluated as new ligands for asymmetric catalysis, potentially offering unique steric and electronic properties for controlling stereoselectivity in chemical reactions.
| Catalyst System | Transformation | Product | Selectivity/Yield | Reference |
| 5% Pd/C | Hydrogenation of aromatic dicarboxylic acids | Cyclohexane dicarboxylic acid | 100% | researchgate.net |
| 5% Ru/C | Hydrogenation of aromatic dicarboxylic acids | Over-hydrogenation products or cyclohexane dicarboxylic acids | Temperature dependent | researchgate.net |
| Ru-Sn/Al2O3 | Hydrogenation of cyclohexane dicarboxylic acids | Cyclohexane dimethanol | Selective for -COOH group | researchgate.net |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, reducing costs and time. For this compound and its potential derivatives, advanced computational modeling is a significant area for future research. Techniques like computer-aided drug design (CADD) can be employed to screen for potential biological activities. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates variations in molecular structure with biological activity, is a particularly valuable approach. acs.orgnih.gov For example, studies on cyclohexane-1,3-dione derivatives have successfully used QSAR to identify key molecular descriptors (such as physicochemical and electronic properties) that influence their anticancer activity. acs.org This methodology could be applied to a virtual library of this compound derivatives to predict their potential as therapeutic agents. Density-functional theory (DFT) can further provide insights into the electronic structure and reactivity of these molecules. acs.org
| Modeling Technique | Application | Predicted Properties/Outcomes | Reference |
| QSAR | Correlate structure with biological activity | pIC50, inhibitory activity | acs.orgnih.gov |
| DFT | Investigate electronic structure | HOMO/LUMO energy levels, reactivity | acs.org |
| CADD | Screen candidate molecules for drug design | Drug-likeness, ADME-Tox properties | acs.orgnih.gov |
Investigation of Emerging Applications in Interdisciplinary Sciences
The unique structure of this compound makes it a candidate for applications in diverse, interdisciplinary fields such as materials science and biomedicine.
In materials science, isomers like 1,4-cyclohexanedicarboxylic acid are used as building blocks for creating metal-organic frameworks (MOFs) and polycarbonates. wikipedia.org The gem-dicarboxylic acid arrangement in the 1,1-isomer could lead to polymers and MOFs with novel topologies and properties. Future research should focus on synthesizing and characterizing these new materials to evaluate their potential in areas like gas storage, separation, or as advanced plastics.
In the biomedical field, structurally similar molecules have shown promising biological activity. For instance, new derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to possess anti-inflammatory, antiproliferative, and antibacterial properties. mdpi.com This suggests that derivatives of this compound could be explored for similar therapeutic applications. Furthermore, understanding the biological effects of related compounds, such as cyclohexane-1,2-dicarboxylic acid (a metabolite of the plasticizer DINCH), highlights the importance of investigating the metabolic fate and potential bioactivity of the 1,1-isomer. nih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of cyclohexane-1,1-dicarboxylic acid, and how are they experimentally determined?
- Methodological Answer : Key properties include a melting point of 175.5–176.5°C, density of 1.33 g/cm³, and vapor pressure of 1.13E-06 mmHg at 25°C. These are determined via differential scanning calorimetry (DSC) for melting points, pycnometry or gas displacement for density, and manometric methods for vapor pressure. Purity validation via HPLC or NMR is critical to avoid discrepancies in reported values .
Q. How can researchers synthesize this compound, and what are common challenges in optimizing yield?
- Methodological Answer : A plausible route involves oxidation of substituted cyclohexene precursors (e.g., 3-cyclohexene-1-acetic acid) using oxidizing agents like KMnO₄ under controlled pH and temperature. Challenges include avoiding over-oxidation (yielding side products) and ensuring stereochemical control. Reaction monitoring via TLC or in situ IR spectroscopy helps optimize conditions .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group and stereochemical analysis, FTIR for carboxylic acid O-H and C=O stretches, and X-ray crystallography for absolute configuration. For crystallography, use SHELXL for refinement, ensuring high-resolution data to resolve potential disorder in the cyclohexane ring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallize the compound using solvents like hot water or ethanol, then re-analyze via DSC. Cross-validate with powder X-ray diffraction (PXRD) to detect polymorphs. Purity assessment via elemental analysis or mass spectrometry is essential .
Q. What strategies are effective in studying the stereochemical stability of this compound under varying conditions?
- Methodological Answer : Investigate chair conformer equilibria using dynamic NMR at different temperatures. Computational modeling (DFT or MD simulations) predicts energy barriers for ring flipping. Experimentally, monitor pH-dependent stability via UV-Vis spectroscopy, as carboxylate deprotonation may influence ring strain .
Q. How can this compound be functionalized to synthesize derivatives, and what pitfalls should be avoided?
- Methodological Answer : Carboxylic acid groups enable esterification (e.g., Fischer-Speier with alcohols/H⁺) or amidation (e.g., EDC/HOBt coupling). Avoid side reactions by protecting one carboxylic acid group during derivatization. Monitor reaction progress via LC-MS and confirm regioselectivity via NOESY NMR .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (N95 masks, gloves, goggles) due to potential respiratory and skin irritation. Limit quantities (<100 mL per reaction) to minimize exposure. Follow corrosive solid handling guidelines (UN3261) for storage and disposal, including neutralization before waste treatment .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting data on the reactivity of this compound in oxidation studies?
- Methodological Answer : Systematically vary reaction parameters (oxidant concentration, temperature, solvent polarity) and use kinetic studies (e.g., stopped-flow UV-Vis) to identify rate-determining steps. Compare results with computational mechanistic studies (e.g., transition state analysis) to reconcile discrepancies .
Q. What experimental approaches validate the environmental or metabolic stability of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
